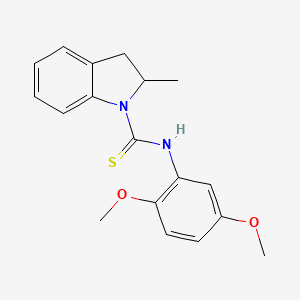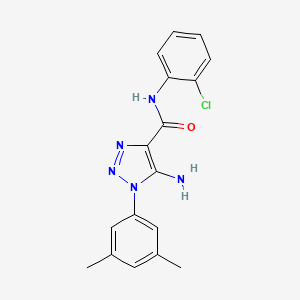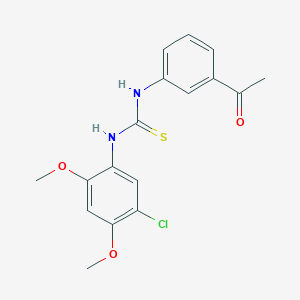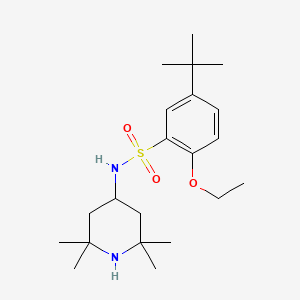
N-(2,5-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide, also known as DIMETHOXYCARBONYL-2-METHYLINDOLINE-3-THIOAMIDE (DMIT), is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMIT is a thioamide derivative of the indole family, which has been found to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
DMIT has been studied for its potential applications in neuroscience research. It has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters into synaptic vesicles. This inhibition leads to an increase in extracellular levels of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. DMIT has also been found to exhibit antipsychotic-like effects in animal models, which suggests its potential use in the treatment of psychiatric disorders.
Mécanisme D'action
DMIT acts as a selective inhibitor of VMAT2, which leads to an increase in extracellular levels of monoamine neurotransmitters. The exact mechanism of this inhibition is not fully understood, but it has been suggested that DMIT may bind to the lumenal side of VMAT2 and prevent the binding of monoamines to the transporter.
Biochemical and Physiological Effects:
DMIT has been found to exhibit several interesting biochemical and physiological effects. In addition to its inhibition of VMAT2, DMIT has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum of rats. It has also been found to increase the activity of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine and norepinephrine. These effects suggest that DMIT may have potential applications in the treatment of psychiatric disorders, including schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMIT in lab experiments is its selectivity for VMAT2. This allows researchers to study the effects of VMAT2 inhibition without affecting other neurotransmitter systems. However, one limitation of using DMIT is its potential toxicity. DMIT has been found to be toxic to dopaminergic neurons in vitro, which suggests that caution should be taken when using this compound in research.
Orientations Futures
There are several future directions for research on DMIT. One direction is to further study its potential applications in the treatment of psychiatric disorders, including schizophrenia and depression. Another direction is to study its potential neuroprotective effects, as it has been found to exhibit antioxidant activity in vitro. Additionally, further studies are needed to understand the exact mechanism of VMAT2 inhibition by DMIT and to develop more selective VMAT2 inhibitors for research and clinical use.
In conclusion, DMIT is a promising compound that has potential applications in neuroscience research. Its selectivity for VMAT2 and its interesting biochemical and physiological effects make it a valuable tool for studying monoamine neurotransmitter systems. However, caution should be taken when using this compound in research, as its potential toxicity needs to be further studied. Further research is needed to fully understand the potential applications and limitations of DMIT in scientific research.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-10-13-6-4-5-7-16(13)20(12)18(23)19-15-11-14(21-2)8-9-17(15)22-3/h4-9,11-12H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOUCWZOKRMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-ethyl-2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4852218.png)
![6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4852225.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4852227.png)
![2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4852230.png)


![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4852248.png)
![methyl 3-(2-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852264.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4852268.png)
![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852281.png)
![2-(benzylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4852288.png)
![4-[(isobutylamino)methyl]benzoic acid hydrochloride](/img/structure/B4852290.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4852304.png)
